An In-Depth Technical Guide to 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride
An In-Depth Technical Guide to 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride, identified by its CAS Number 195987-27-0 , is a pivotal chemical intermediate in the landscape of modern drug discovery.[1][2] Its rigid, bicyclic structure, combined with the reactive sulfonyl chloride moiety, renders it an invaluable building block for the synthesis of a diverse array of biologically active molecules. The dihydroisoquinoline core is a common motif in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride, encompassing its synthesis, characterization, and significance in the development of novel therapeutics.
The strategic importance of this compound lies in its ability to serve as a scaffold for creating extensive libraries of sulfonamide derivatives. Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] By coupling 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride with various amines, researchers can systematically explore the structure-activity relationships (SAR) of novel compounds, paving the way for the discovery of potent and selective drug candidates.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride is essential for its effective handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 195987-27-0 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂S | [2] |
| Molecular Weight | 231.69 g/mol | [2] |
| IUPAC Name | 3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride | [1] |
| Purity | Typically ≥95% | [2] |
| Storage | Store at room temperature under an inert atmosphere (e.g., Argon) | [2] |
Synthesis of 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride: A Two-Step Approach
The synthesis of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride can be efficiently achieved through a two-step process starting from the readily available 1,2,3,4-tetrahydroisoquinoline. This methodology involves an initial dehydrogenation to form the 3,4-dihydroisoquinoline intermediate, followed by a sulfonylation reaction.
Step 1: Dehydrogenation of 1,2,3,4-Tetrahydroisoquinoline
The selective dehydrogenation of 1,2,3,4-tetrahydroisoquinoline to its dihydro counterpart is a critical transformation. Various methods have been reported for this purpose, including photocatalytic and electrochemical approaches.[4][5] A practical and scalable method involves the use of elemental sulfur in a suitable solvent.[6]
Reaction Scheme:
Caption: Dehydrogenation of 1,2,3,4-tetrahydroisoquinoline to 3,4-dihydroisoquinoline.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,3,4-tetrahydroisoquinoline (1 equivalent) and elemental sulfur (0.5 equivalents).
-
Solvent Addition: Add a suitable high-boiling solvent such as toluene to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the excess precipitated sulfur.
-
Extraction: The filtrate is then extracted with a dilute acid solution (e.g., 5% HCl) to separate the basic product from the non-polar solvent.
-
Isolation: The aqueous layer is then basified with a suitable base (e.g., NaOH) to a pH of 10, and the product is extracted with an organic solvent like chloroform or dichloromethane.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,4-dihydroisoquinoline.
Mechanistic Insight: The dehydrogenation with elemental sulfur is believed to proceed through the formation of a transient 1-mercapto-1,2,3,4-tetrahydroisoquinoline intermediate, which then eliminates hydrogen sulfide to yield the more stable 3,4-dihydroisoquinoline.
Step 2: Sulfonylation of 3,4-Dihydroisoquinoline
The introduction of the sulfonyl chloride group is achieved by reacting the 3,4-dihydroisoquinoline intermediate with a suitable sulfonating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a base.
Reaction Scheme:
Caption: Sulfonylation of 3,4-dihydroisoquinoline to the final product.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 3,4-dihydroisoquinoline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonating Agent: Add a solution of sulfuryl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the cooled reaction mixture via the dropping funnel, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of cold water.
-
Extraction: Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Mechanistic Rationale: The triethylamine acts as a base to deprotonate the secondary amine of the 3,4-dihydroisoquinoline, forming a more nucleophilic species that readily attacks the electrophilic sulfur atom of sulfuryl chloride, leading to the formation of the sulfonyl chloride product and triethylammonium chloride as a byproduct.
Characterization and Spectroscopic Data
The unambiguous identification of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While specific, publicly available, and fully assigned NMR spectra for 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride are limited, the expected chemical shifts can be predicted based on the analysis of related N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives.[7]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of 7.0-8.0 ppm. The methylene protons of the dihydroisoquinoline ring will appear as multiplets in the aliphatic region, typically between 2.5 and 4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons between 120 and 140 ppm. The aliphatic carbons of the heterocyclic ring will resonate at higher field.
Infrared (IR) Spectroscopy:
IR spectroscopy is a valuable tool for confirming the presence of the sulfonyl chloride functional group.[8]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| S=O (asymmetric stretch) | 1370 - 1410 |
| S=O (symmetric stretch) | 1166 - 1204 |
| Aromatic C-H stretch | ~3030 |
| Aliphatic C-H stretch | 2850 - 2960 |
Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of the compound.[8]
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular formula C₉H₁₀ClNO₂S.
-
Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.
Applications in Drug Discovery and Development
The 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride scaffold is a privileged structure in medicinal chemistry, with its derivatives showing promise in various therapeutic areas.
-
Carbonic Anhydrase Inhibitors: Sulfonamide-containing compounds are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. Derivatives of 3,4-dihydroisoquinoline sulfonamides have been investigated as potent and selective inhibitors of these enzymes.
-
Anticancer Agents: The dihydroquinolinone sulfonamide scaffold has been explored for the development of novel tubulin polymerization inhibitors with potential anticancer activity.[3]
-
Other Therapeutic Targets: The versatility of the 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride core allows for its incorporation into molecules targeting a wide range of other biological targets, making it a valuable starting point for lead optimization in various drug discovery programs.
Safety and Handling
3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. As a sulfonyl chloride, it is sensitive to moisture and can react with water to release hydrochloric acid. Therefore, it should be stored under anhydrous conditions.
Conclusion
3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is a key intermediate with significant potential in the synthesis of novel, biologically active compounds. Its straightforward synthesis from readily available starting materials, combined with the versatility of the sulfonyl chloride group for derivatization, makes it an attractive tool for medicinal chemists. This in-depth technical guide provides the necessary information for researchers and drug development professionals to effectively utilize this valuable building block in their quest for new and improved therapeutics.
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AHH Chemical Co., Ltd. (n.d.). 3, 4-dihydroisoquinoline-2(1H)-sulfonyl chloride, min 95%. Retrieved from [Link]
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